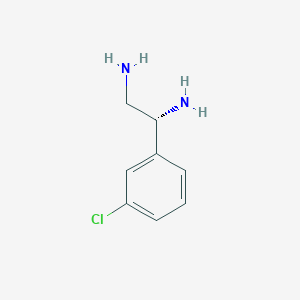

(1R)-1-(3-Chlorophenyl)ethane-1,2-diamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H11ClN2 |

|---|---|

Molecular Weight |

170.64 g/mol |

IUPAC Name |

(1R)-1-(3-chlorophenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H11ClN2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8H,5,10-11H2/t8-/m0/s1 |

InChI Key |

WZVIRRGVMXESBR-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@H](CN)N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CN)N |

Origin of Product |

United States |

Methodologies for the Stereoselective Synthesis of 1r 1 3 Chlorophenyl Ethane 1,2 Diamine

Strategies for Enantioselective Preparation of 1-Aryl-1,2-ethanediamines

The preparation of enantiomerically pure 1-aryl-1,2-ethanediamines hinges on the ability to introduce two contiguous chiral centers with a defined stereochemical relationship. The key challenge lies in controlling both the relative (syn/anti) and absolute (R/S) stereochemistry.

Asymmetric Reduction Approaches to Chiral Diamine Precursors

A prominent strategy for the synthesis of chiral diamines involves the asymmetric reduction of a prochiral precursor, typically an imine or a nitro compound. This approach is advantageous as it can directly establish one or both stereocenters in a single, highly enantioselective step.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. google.comsimsonpharma.com This method often employs transition metal catalysts, such as rhodium, ruthenium, or iridium, complexed with chiral ligands. simsonpharma.com For the synthesis of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine, a plausible route involves the asymmetric hydrogenation of an N-protected imine derived from 3-chloroacetophenone. The choice of chiral ligand is crucial for achieving high enantioselectivity.

Another related approach is the reduction of a nitro compound. For instance, a β-nitroamine precursor can be synthesized and then reduced. The reduction of the nitro group to an amine can be achieved using various reducing agents, and if a chiral catalyst is employed, this can also be an enantioselective process.

| Catalyst Precursor | Chiral Ligand | Substrate Type | Solvent | H₂ Pressure (bar) | Temp (°C) | Enantiomeric Excess (ee) |

| [Rh(COD)₂]BF₄ | (R,R)-Me-BPE | N-aryl imine | Methanol | 20 | 25 | >95% |

| [Ir(COD)Cl]₂ | (S,S)-f-Binaphane | N-H imine | Toluene | 50 | 60 | up to 95% chemicalregister.com |

| RuCl₂(PPh₃)₃ | (R)-BINAP | α-amido-β-ketoester | Ethanol | 10 | 50 | >98% |

This table presents representative data for asymmetric hydrogenation reactions of imine derivatives under various conditions.

The use of chiral auxiliaries is a well-established method for controlling stereochemistry. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. For the synthesis of this compound, a chiral auxiliary, such as a derivative of pseudoephedrine or a chiral sulfinamide, could be attached to a precursor molecule. researchgate.net

For example, an imine derived from 3-chlorobenzaldehyde (B42229) can be reacted with a chiral nucleophile, or a chiral auxiliary can be attached to the nitrogen atom of the imine. Subsequent reduction of the C=N double bond is then directed by the chiral auxiliary, leading to the formation of one diastereomer in excess. The auxiliary is then cleaved to yield the enantiomerically enriched diamine.

| Chiral Auxiliary | Substrate | Reducing Agent | Solvent | Diastereomeric Ratio |

| (R)-2-amino-2-phenylethanol | N-glyoxyloyl imine | NaBH₄ | Methanol | >95:5 |

| (S)-1-phenylethylamine | α-keto-imine | H₂, Pd/C | Ethanol | up to 90:10 |

| Evans' oxazolidinone | N-enoyl oxazolidinone | L-Selectride | THF | >98:2 |

This table illustrates the use of different chiral auxiliaries in directing the stereochemical outcome of reduction reactions.

Diastereoselective Synthesis from Chiral Intermediates

This strategy involves the use of a starting material that already possesses a chiral center. Subsequent reactions are then designed to be diastereoselective, meaning that the existing stereocenter directs the formation of the new stereocenter.

The diastereoselective addition of nucleophiles to imines or their derivatives is a common method for constructing chiral diamines. For instance, a 1,2-bisimine (a molecule with two C=N double bonds on adjacent carbons) can be prepared from a glyoxal (B1671930) derivative. A diastereoselective reduction of one of the imine groups, or the addition of an organometallic reagent, can lead to a chiral amino-imine, which can then be further reduced to the diamine.

Alternatively, starting with a chiral aldehyde derivative, an imine can be formed, and a subsequent nucleophilic addition to the C=N bond will be influenced by the adjacent stereocenter, leading to a diastereoselective synthesis.

Telescoped synthesis, also known as a one-pot synthesis, involves a series of sequential reactions in a single reactor without the isolation of intermediates. researchgate.netnih.gov This approach is highly efficient in terms of time, resources, and waste reduction. A telescoped synthesis of vicinal diamines could start from an aldehyde. researchgate.net For example, a Darzens reaction between 3-chlorobenzaldehyde and a suitable chloro-compound could form an epoxide, which is then opened with an amine. A subsequent reduction step would then yield the desired 1,2-diamine. researchgate.net If a chiral amine or a chiral catalyst is used in the ring-opening or reduction step, this can be rendered a stereoselective process. researchgate.net

| Starting Material | Key Intermediate | Key Reaction Steps | Stereocontrol |

| Aldehyde | Epoxysulfone | Darzens reaction, Amine addition, Reduction | Chiral Amine |

| Alkene | Aziridine | Electrochemical aziridination, Nucleophilic ring-opening | Chiral Ligand nih.gov |

| Imine | N-Allyl hydroxylamine | Asymmetric allylic amination, Aziridination, Ring-opening | Chiral Catalyst |

This table summarizes different telescoped approaches for the synthesis of vicinal diamines.

Chiral Resolution Techniques for Enantiomeric Enrichment

Chiral resolution is a cornerstone of stereochemistry for isolating a desired enantiomer from a racemic mixture. google.com Since enantiomers possess identical physical properties such as boiling point, melting point, and solubility, their direct separation is not feasible. google.com The strategy, therefore, involves converting the enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by conventional laboratory techniques like crystallization or chromatography. google.comgoogle.com

Diastereomeric Salt Formation and Fractional Crystallization

A widely employed and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts. google.com This technique involves reacting the racemic base, in this case, (±)-1-(3-chlorophenyl)ethane-1,2-diamine, with an enantiomerically pure chiral acid, known as a resolving agent. google.comgoogle.com The resulting products are two diastereomeric salts with different solubilities.

The general principle involves the acid-base reaction between the racemic amine and a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. Due to their different three-dimensional structures, these salts exhibit distinct physical properties, most importantly, differential solubility in a given solvent system. nih.govgoogle.com This difference in solubility allows for the separation of the less soluble diastereomeric salt by fractional crystallization. researchgate.net

Once the less soluble diastereomeric salt is isolated in a pure form through one or more crystallization steps, the chiral resolving agent can be removed by treatment with a base, thereby liberating the desired enantiopure amine, this compound. The selection of the appropriate chiral resolving agent and the crystallization solvent is crucial for an efficient resolution process and is often determined empirically. google.com Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as dibenzoyltartaric acid, as well as mandelic acid and camphorsulfonic acid. google.comnih.gov

The efficiency of the resolution is dependent on several factors, including the choice of solvent, temperature, and the rate of cooling during crystallization. These parameters are optimized to maximize the yield and enantiomeric excess of the desired diastereomeric salt.

Table 1: Potential Chiral Resolving Agents and Solvents for Diastereomeric Salt Formation

| Chiral Resolving Agent | Potential Solvent Systems | Rationale for Selection |

| (+)-Tartaric Acid | Methanol, Ethanol, Water-Alcohol mixtures | Readily available and widely used for resolving basic compounds. nih.govgoogle.com |

| (-)-Dibenzoyl-L-tartaric acid | Acetone, Isopropyl Alcohol, Methanol | Often provides crystalline salts with good separation efficiency for amines. google.com |

| (-)-Mandelic Acid | Ethanol, Propanol | Another common resolving agent for chiral amines. nih.gov |

| (+)-Camphor-10-sulfonic acid | Ethyl Acetate, Acetonitrile | Strong acid that can form stable salts with diamines. nih.gov |

This table presents potential candidates for the resolution of racemic 1-(3-chlorophenyl)ethane-1,2-diamine (B12287688) based on established chemical principles for similar amines.

Chromatographic Separation of Enantiomers

Chromatographic techniques offer a powerful and analytical-scale, and sometimes preparative-scale, method for the separation of enantiomers. This approach can be executed either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. google.com

Direct chiral high-performance liquid chromatography (HPLC) is a prevalent method for enantioseparation. google.com It relies on the differential interaction of the enantiomers with a chiral stationary phase. These CSPs are often based on chiral selectors such as polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins, which are immobilized on a solid support like silica (B1680970) gel. google.comgoogle.com The separation occurs due to the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector, which have different binding energies.

For primary amines like 1-(3-chlorophenyl)ethane-1,2-diamine, crown ether-based and cyclodextrin-based CSPs can be particularly effective. google.com The choice of mobile phase, which typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), is critical for achieving good resolution. google.com Additives like trifluoroacetic acid or diethylamine (B46881) are sometimes included in the mobile phase to improve peak shape and resolution.

Table 2: Representative Conditions for Chiral Chromatographic Separation

| Chromatographic Method | Chiral Stationary Phase (CSP) / Column | Typical Mobile Phase | Detection | Rationale/Application |

| Chiral HPLC | Cellulose-based (e.g., Chiralcel® OD-H, Lux® Cellulose-3) | Hexane/Isopropanol with additive (e.g., diethylamine) | UV (e.g., at 220 nm) | Widely applicable for the resolution of a broad range of chiral amines. google.com |

| Chiral HPLC | Cyclodextrin-based (e.g., Cyclobond™) | Acetonitrile/Methanol or aqueous buffers | UV | Effective for separating compounds that can fit into the cyclodextrin (B1172386) cavity. google.com |

| Chiral SFC | Polysaccharide-based CSPs | Supercritical CO2 with co-solvent (e.g., Methanol) | UV/MS | Offers faster separations and is considered a "greener" alternative to HPLC. |

| GC (after derivatization) | Achiral (e.g., DB-5, HP-1) | Helium carrier gas | FID/MS | Used for separating diastereomeric derivatives, which are often more volatile. |

This table outlines typical starting conditions for developing a chromatographic separation method for 1-(3-chlorophenyl)ethane-1,2-diamine enantiomers based on established methodologies.

Applications of 1r 1 3 Chlorophenyl Ethane 1,2 Diamine As a Chiral Ligand in Catalysis

Design and Synthesis of Metal-Diamine Complexes

The efficacy of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine as a chiral auxiliary stems from its ability to form well-defined, stable complexes with a variety of transition metals. The design of these complexes is crucial for achieving high catalytic activity and enantioselectivity.

The fundamental coordinating behavior of this compound involves the two nitrogen atoms of the ethylenediamine (B42938) backbone acting as a bidentate ligand. This chelation to a metal center forms a thermodynamically stable five-membered ring. This N,N-coordination is a common structural motif in coordination chemistry. uci.edunih.gov The stereochemistry of the ligand is fixed, which creates a chiral environment around the metal atom. The geometry of the resulting metal complex—whether octahedral, square planar, or tetrahedral—is dependent on the metal's coordination number and preferred geometry. uci.edu For instance, with metals like Ruthenium(II), the diamine ligand typically occupies two coordination sites in an octahedral complex, often in conjunction with other ligands like arenes or phosphines to form a complete and active catalyst. researchgate.net The 3-chlorophenyl substituent on the chiral carbon influences the electronic properties of the ligand and can engage in secondary interactions that help to lock the conformation of the catalytic complex, thereby enhancing enantioselection.

To enhance and fine-tune the catalytic performance of complexes containing this compound, the ligand itself is often chemically modified. A prevalent and highly effective modification is the N-monosulfonylation of one of the amine groups, typically with a p-toluenesulfonyl (tosyl) group, to create an N-arenesulfonylated diamine. This derivatization is a key feature of the highly successful Noyori-type catalysts for asymmetric transfer hydrogenation. researchgate.net

The introduction of the electron-withdrawing sulfonyl group has several important consequences:

It increases the acidity of the remaining N-H proton on the sulfonamide moiety. researchgate.net

This acidic proton is crucial for the catalytic mechanism, as it can form a hydrogen bond with the substrate (e.g., a ketone), activating it for reduction and helping to rigidify the transition state. researchgate.net

The bulky tosyl group provides additional steric hindrance, which further refines the chiral pocket of the catalyst and improves enantiomeric discrimination.

By systematically varying the substituent on the sulfonyl group or by introducing other functional groups to the ligand backbone, the steric and electronic properties of the catalyst can be precisely adjusted. nih.gov This "tuning" allows for the optimization of the catalyst for specific substrates and reactions, maximizing both chemical yield and enantioselectivity.

Asymmetric Catalytic Reactions Mediated by this compound Ligands

Complexes derived from this compound and its derivatives are potent catalysts for several key asymmetric reactions.

Asymmetric transfer hydrogenation (ATH) is a premier application for catalysts based on N-tosylated this compound. Half-sandwich Ru(II), Rh(III), and Ir(III) complexes bearing this type of ligand are exceptionally effective for the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines. researchgate.netrsc.orgnih.gov The reaction is operationally simple, often utilizing a mixture of formic acid and triethylamine (B128534) or 2-propanol as the source of hydrogen. researchgate.netiupac.org

The catalytic cycle is understood to proceed through a metal-hydride species. The key to the high enantioselectivity is a concerted, outer-sphere mechanism involving a six-membered pericyclic transition state. In this transition state, the hydride from the metal is transferred to the carbonyl carbon, while the proton from the ligand's N-H group is transferred to the carbonyl oxygen. researchgate.net The defined chiral environment of the catalyst forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the product. These catalysts have demonstrated high efficiency for a broad range of substrates, including aryl ketones and cyclic imines. researchgate.netnih.gov

| Substrate | Catalyst System | Hydrogen Source | Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|---|

| Acetophenone | Ru(II)-TsDPEN analogue | HCOOH/NEt3 | >95 | 98 | researchgate.netnih.gov |

| 2,3-dihydro-1H-isoquinolin-1-one (cyclic imine) | [RhCl2(Cp*)]2-TsDPEN analogue | HCOOH/NEt3 | 94 | 97 | rsc.org |

| o-Amidophenyl ketone | Ir-P,N,N-diamine complex | H2 | >99 | >99 | nih.gov |

| Cyclic Endogenous Imines | Ru(II) N-sulfonated diamine | HCOOH/NEt3 | High | High | researchgate.net |

Chiral diamines and their derivatives, including structures related to this compound, can serve as effective organocatalysts for the asymmetric Michael addition. rsc.org This reaction involves the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). scispace.com In these organocatalytic systems, the primary amine groups of the diamine can activate the reactants through the formation of hydrogen bonds or by reversibly forming a chiral enamine with a donor or a chiral iminium ion with an acceptor.

Metal complexes incorporating chiral diamines have also been employed to catalyze Michael additions with high stereocontrol. researchgate.net These catalysts can coordinate to the Michael acceptor, activating it towards nucleophilic attack while the chiral ligand environment dictates the facial selectivity of the addition. This methodology has been successfully applied to the reaction of various donors, such as dicarbonyl compounds, with acceptors like chalcones and enones, yielding adducts with high enantiopurity. rsc.orgresearchgate.net

| Michael Donor | Michael Acceptor | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) | Source |

|---|---|---|---|---|---|

| Pyrrolone | Chalcone | 1,2-diaminocyclohexane derivative (organocatalyst) | up to 90 | up to 95 | rsc.org |

| Malonates | Cyclic Enone | Li-Al heterobimetallic with chiral amino diol | High | High | researchgate.net |

| 4-Hydroxycoumarin | Benzylideneacetone (enone) | Chiral Diimine/Rh(III) complex | 88-92 | 85-93 | researchgate.net |

| α-Thiocyanoindanone | Azadiene | Bifunctional Chiral Squaramide | Moderate | up to 90:10 er | nih.gov |

In the field of polymer chemistry, chiral diamine ligands are instrumental in controlling the stereochemistry of polymers produced via ring-opening polymerization (ROP). Complexes of metals such as zinc, aluminum, and niobium, when coordinated with a chiral ligand like this compound, can act as highly stereoselective initiators for the ROP of racemic cyclic esters, most notably rac-lactide. mdpi.comtandfonline.comnih.gov

The stereochemical information embedded in the catalyst is transferred to the growing polymer chain. The catalyst's chiral pocket selectively accommodates either the D- or L-enantiomer of the lactide monomer during the insertion step. This control over monomer selection dictates the microstructure, or tacticity, of the final polylactide (PLA). Depending on the specific ligand and metal combination, catalysts can be designed to produce highly isotactic (long sequences of the same enantiomer) or heterotactic (strictly alternating enantiomers) PLA. mdpi.comacs.org The stereoregularity of the polymer has a profound impact on its physical properties, including its melting point, crystallinity, and degradation rate. mdpi.com

| Catalyst System | Tacticity of PLA | Pr / Pm Valuea | PDI (Mw/Mn) | Source |

|---|---|---|---|---|

| Zinc complex with chiral 1,2-diamine | Heterotactic | Pr = 0.58 - 0.90 | Narrow | mdpi.com |

| Aluminum complex with chiral anilido-oxazolinate | Isotactic to Heterotactic | Variable | 1.12 - 1.13 | acs.org |

| Zinc complex with chiral amido-oxazolinate | Isotactic | Pm up to 0.91 | Narrow | mdpi.com |

| Niobium complex with phenoxyimine | Atactic to slightly heterotactic | ~0.5 - 0.6 | 1.1 - 1.5 | nih.gov |

aPr refers to the probability of heterotactic enchainment; Pm refers to the probability of isotactic enchainment.

Other Enantioselective Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

While the application of this compound in certain well-established asymmetric reactions has been noted, its utility extends to a broader spectrum of enantioselective carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in organic synthesis for the construction of complex molecular architectures.

Research has demonstrated the effectiveness of chiral diamine ligands, structurally similar to this compound, in promoting various catalytic asymmetric reactions. For instance, chiral nickel-diamine complexes have been successfully employed as catalysts for the asymmetric 1,4-addition (Michael addition) of 1,3-dicarbonyl compounds to nitroalkenes. This reaction is a powerful tool for the formation of new carbon-carbon bonds and the creation of stereogenic centers. The chiral diamine ligand coordinates to the nickel center, creating a chiral environment that directs the approach of the nucleophile to the electrophile, resulting in the preferential formation of one enantiomer of the product.

Although specific data for this compound in a wide array of these "other" bond-forming reactions is not extensively documented in publicly available literature, the general success of this class of ligands provides a strong impetus for its exploration in reactions such as:

Asymmetric Aldol (B89426) Reactions: The formation of β-hydroxy carbonyl compounds with control over two new stereocenters.

Asymmetric Mannich Reactions: The synthesis of chiral β-amino carbonyl compounds.

Asymmetric Allylic Alkylations: The enantioselective formation of a C-C bond adjacent to an alkene.

Enantioselective C-H Amination: The direct formation of C-N bonds at unactivated carbon centers.

The electronic and steric properties of the 3-chlorophenyl group in this compound can be expected to influence the reactivity and enantioselectivity in these transformations, offering a unique profile compared to other substituted phenylethane-1,2-diamines.

Development of Heterogeneous Catalytic Systems

A significant challenge in homogeneous catalysis is the separation and recovery of the often expensive and potentially toxic metal-ligand complex from the reaction mixture. To address this, considerable effort has been directed towards the development of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. This approach facilitates catalyst recycling, reduces product contamination, and is amenable to continuous flow processes.

Immobilization of this compound Ligands on Mesoporous Supports

Mesoporous silica (B1680970) materials, such as MCM-41 and SBA-15, have proven to be excellent supports for the immobilization of chiral catalysts. rsc.org These materials are characterized by their high surface area, large and uniform pore diameters, and thermal and mechanical stability.

The immobilization of this compound, or its corresponding metal complexes, onto mesoporous silica can be achieved through several strategies:

Covalent Grafting: The diamine ligand can be functionalized with a reactive group, such as a trialkoxysilane, which can then form a covalent bond with the silanol (B1196071) groups on the silica surface. This method provides a robust attachment, minimizing leaching of the catalyst.

Wet Impregnation: A solution containing the pre-formed chiral metal-diamine complex can be adsorbed onto the porous support. While simpler, this method may lead to weaker interactions and potential leaching of the catalyst.

Studies on similar chiral diamine complexes immobilized on mesoporous silica have shown that the support can do more than just provide a solid phase. The confined environment of the mesopores can enhance the reactivity and stability of the catalytic species. rsc.org The pore size of the silica support has been found to be a critical parameter, influencing the enantioselectivity of the catalyzed reaction.

| Support Type | Immobilization Method | Potential Advantages |

| Mesoporous Silica (e.g., MCM-41, SBA-15) | Covalent Grafting | High catalyst stability, minimal leaching |

| Mesoporous Silica (e.g., MCM-41) | Wet Impregnation | Simpler preparation, potential for high catalyst loading |

Recyclability and Stability of Solid Catalysts

A key advantage of heterogeneous catalysts is their potential for reuse over multiple reaction cycles, which is crucial for the economic and environmental sustainability of a chemical process. The recyclability and stability of catalysts based on immobilized this compound ligands are critical performance indicators.

The stability of these solid catalysts is often assessed by monitoring the yield and enantioselectivity of the reaction over several cycles. A robust catalyst will maintain its high performance with minimal loss of activity or selectivity. Factors that can affect stability include:

Leaching: The gradual loss of the catalytic species from the support into the reaction medium.

Deactivation: The chemical or physical degradation of the catalyst, such as oxidation of the metal center or structural changes in the ligand.

Pore Blocking: The accumulation of byproducts or reactants within the pores of the support, hindering access to the active sites.

The development of highly stable and recyclable heterogeneous catalysts using this compound holds significant promise for the practical application of asymmetric catalysis in large-scale industrial processes.

Role of 1r 1 3 Chlorophenyl Ethane 1,2 Diamine As a Core Synthetic Building Block

Integration into Complex Molecular Architectures

The presence of two amine groups with different steric and electronic environments allows for selective functionalization, making (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine a key component in the construction of sophisticated molecular frameworks.

The diamine backbone of this compound is readily modified to produce a variety of substituted derivatives. A notable example is the synthesis of N'-(3-chlorophenyl)ethane-1,2-diamine. In one documented procedure, this derivative is prepared by reacting m-chloroaniline hydrochloride with 2-oxazolidinone. The mixture is heated, leading to the evolution of carbon dioxide and the formation of the target N-substituted diamine, which can be isolated in high yield after basification and extraction. This method demonstrates how the core structure can be elaborated to create new diamine derivatives with altered properties and functionalities.

General synthetic approaches, such as reductive amination or the reduction of di-Schiff bases, are also employed to create N,N'-disubstituted diamines, often in environmentally friendly conditions with high yields. researchgate.net These methods highlight the versatility of the ethane-1,2-diamine scaffold in synthetic chemistry.

Further functionalization of the nitrogen atoms of this compound leads to a wide array of analogs with tailored properties. Standard organic transformations can be applied to introduce various functional groups. For instance, the primary amine groups can undergo N-alkylation, N-acylation, or N-sulfonylation reactions.

The synthesis of N,N'-dialkylated derivatives is a common strategy to increase the steric bulk and modify the electronic properties of the ligand. For example, procedures for synthesizing N,N'-dimethylated cyclohexane-1,2-diamine derivatives involve reaction with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. mdpi.com Similarly, reaction with reagents like 1,5-dibromopentane (B145557) can be used to form piperidinyl rings. mdpi.com The existence of compounds such as N-(3-chlorophenyl)-N',N'-diethylethane-1,2-diamine demonstrates that such N-functionalization strategies are applied to this class of molecules, enabling the generation of diverse chemical libraries based on the core scaffold.

Precursor in Medicinal Chemistry Research

The unique stereochemistry and functional group arrangement of this compound make it an attractive scaffold for the development of new therapeutic agents. Chiral diamines are recognized as important building blocks for bioactive compounds.

Chiral 1,2-diamine frameworks are integral to many biologically active molecules and are considered a "privileged scaffold" in medicinal chemistry. Research has shown that derivatives of chiral diamines, such as those based on 1,2-diphenylethylenediamine, can be used to generate novel compounds with significant antiviral and fungicidal activities. researchgate.net These compounds can act by mechanisms such as inhibiting viral assembly. researchgate.net

While specific, named investigational drugs originating directly from this compound are not prevalent in publicly accessible literature, its structural motifs are found in patented chemical series. Patents often describe broad classes of compounds where a substituted phenylethylenediamine core is central to the claimed therapeutic utility, for instance, in developing inhibitors for various biological targets. researchgate.net The inherent properties of the this compound scaffold—chirality, potential for hydrogen bonding, and sites for diverse substitution—position it as a valuable starting point for the synthesis of new chemical entities in drug discovery programs.

The structural features of this compound make its derivatives potential modulators of enzyme activity. The amine functionalities can serve as key interaction points, such as hydrogen bond donors or acceptors, within an enzyme's active site. The 3-chlorophenyl group can engage in hydrophobic or other specific interactions, contributing to binding affinity and selectivity.

While initial associations with Fatty Acid Amide Hydrolase (FAAH) inhibition through the compound OL-135 were considered, detailed structural analysis reveals that OL-135 is not a derivative of this compound. nih.govresearchgate.netrsc.org However, the broader class of chiral diamines is actively explored for enzyme inhibition. The ability to systematically modify the scaffold through N-functionalization allows for the fine-tuning of interactions with biological targets. By creating libraries of derivatives, researchers can explore the structure-activity relationship (SAR) to optimize potency and selectivity against a specific enzyme, a foundational practice in modern drug development.

Applications in Material Science Research

The application of this compound extends beyond medicinal chemistry into the realm of material science, where its chirality is a key feature for creating advanced materials. Chiral molecules are essential for developing materials with unique optical, electronic, and recognition properties.

One of the most promising applications is in the synthesis of Chiral Metal-Organic Frameworks (CMOFs). nih.gov CMOFs are porous, crystalline materials constructed from metal ions linked by organic ligands. nih.govresearchgate.net When enantiopure chiral ligands like this compound are used as the organic linkers, the resulting MOF inherits that chirality. nih.gov Such materials have significant potential in applications like:

Asymmetric Catalysis: The chiral pores of the MOF can act as size- and shape-selective catalytic sites for enantioselective reactions.

Enantioselective Separation: CMOFs can be used as stationary phases in chromatography to separate racemic mixtures. rsc.orgnih.gov

Chiral Sensing: The frameworks can be designed to interact differently with enantiomers of other molecules, leading to detectable signals for sensing applications. nih.gov

Furthermore, chiral diamines can be incorporated into polymers to create optically active materials. For example, polycondensation of chiral amines with linking agents can produce linear polymers whose higher-ordered structures and properties are dictated by the chiral side chains. These materials are of interest for developing novel functional polymers and materials with specific chiroptical properties.

Development of Specialty Chemicals and Functional Materials

This compound serves as a pivotal chiral building block in the synthesis of a variety of specialty chemicals and is explored for its potential in creating advanced functional materials. Its utility stems from the presence of two reactive amine groups and a stereocenter, which allow for the construction of complex chiral molecules. The primary application in this domain is its use as a precursor for chiral ligands, which are instrumental in asymmetric catalysis for the production of high-value, enantiomerically pure compounds.

The development of specialty chemicals using this compound is predominantly achieved through its incorporation into catalyst systems. Chiral 1,2-diamines are well-established as highly effective ligands in a multitude of metal-catalyzed asymmetric reactions. rsc.orgrsc.orgnih.gov These reactions are critical in the pharmaceutical, agrochemical, and fine chemical industries for producing single-enantiomer products, which often exhibit enhanced efficacy and reduced side effects compared to their racemic mixtures.

One of the most significant applications of chiral diamines is in the formation of Schiff base ligands. These are synthesized through the condensation reaction between the diamine and an aldehyde or ketone. researchgate.netnih.gov The resulting chiral Schiff base can then be complexed with various transition metals (e.g., manganese, copper, cobalt) to form catalysts for reactions such as asymmetric epoxidation, cyclopropanation, and aziridination. nih.gov For instance, manganese-salen complexes, derived from chiral diamines, are renowned for their effectiveness in the Jacobsen epoxidation, a method for producing chiral epoxides from prochiral alkenes. wikipedia.orgyoutube.com

Furthermore, derivatives of chiral diamines are employed in asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation (AH) reactions. acs.orgnih.gov These processes are fundamental for the synthesis of chiral alcohols and amines from ketones and imines, respectively. The diamine component of the catalyst, often in the form of a complex with iridium or rhodium, is crucial for achieving high levels of enantioselectivity. nih.gov The ability to fine-tune the steric and electronic properties of the diamine ligand, including the introduction of a substituent like the 3-chlorophenyl group, allows for the optimization of the catalyst for specific substrates.

The role of this compound extends to its potential use in the synthesis of functional materials. Chiral polymers, for example, can be synthesized using chiral diamines as monomers. These materials can exhibit unique properties, such as the ability to recognize and separate other chiral molecules, making them valuable for applications in chiral chromatography and sensing. While specific research on polymers derived from this compound is not extensively documented, the principles of polymer chemistry suggest its viability in creating such specialized materials.

The research into the applications of chiral 1,2-diamines provides a strong basis for the utility of this compound in these areas. The table below summarizes the types of specialty chemicals that can be synthesized using catalysts derived from chiral diamines, a role for which the subject compound is well-suited.

| Class of Specialty Chemical | Synthetic Method | Catalyst Type | Key Applications |

| Chiral Epoxides | Asymmetric Epoxidation | Chiral Schiff base-metal complexes (e.g., Mn-salen) | Intermediates in the synthesis of pharmaceuticals and fine chemicals. |

| Chiral Alcohols | Asymmetric Transfer Hydrogenation/Asymmetric Hydrogenation | Chiral diamine-metal complexes (e.g., Ir, Rh) | Building blocks for complex molecules, including active pharmaceutical ingredients. |

| Chiral Amines | Asymmetric Reductive Amination | Chiral diamine-metal complexes | Key components of many biologically active compounds and pharmaceuticals. |

| Chiral Cyclopropanes | Asymmetric Cyclopropanation | Chiral Schiff base-metal complexes (e.g., Cu) | Structural motifs in natural products and pharmacologically active molecules. |

Computational Chemistry and Mechanistic Studies of 1r 1 3 Chlorophenyl Ethane 1,2 Diamine Reactivity

Theoretical Investigations of Stereoselectivity

Theoretical investigations, primarily employing Density Functional Theory (DFT), provide deep insights into the origins of stereoselectivity in asymmetric catalysis. nih.gov These studies allow for the detailed examination of reaction pathways and the energetic landscapes of transition states, which are crucial for predicting and rationalizing the stereochemical outcome of a reaction.

The stereoselectivity of a reaction catalyzed by a chiral catalyst is determined by the energy difference between the diastereomeric transition states leading to the different stereoisomers of the product. Transition state analysis via computational methods is a powerful tool for understanding the factors that stabilize one transition state over another. acs.org

In reactions involving chiral vicinal diamines, the stereochemical outcome is often dictated by the formation of a well-defined, hydrogen-bonded cyclic transition state. acs.org The conformation of this cyclic structure, along with non-covalent interactions such as steric repulsions and hydrogen bonds between the catalyst and the substrates, plays a pivotal role in discriminating between the prochiral faces of the substrate. nih.govacs.org

For a catalyst derived from (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine, DFT calculations can be employed to model the transition states of a given reaction, for instance, an asymmetric Mannich reaction. acs.org The calculations would typically reveal that the favored transition state adopts a conformation that minimizes steric clashes between the bulky 3-chlorophenyl group of the ligand and the substituents of the reacting molecules. The energetic discrimination often arises from subtle interactions like pseudogauche-butane-type interactions or steric clashes with protecting groups. acs.org

Table 1: Hypothetical DFT-Calculated Energy Profile for a Chiral Diamine Catalyzed Reaction

| Transition State | Relative Energy (kcal/mol) | Major Product Enantiomer | Key Stabilizing/Destabilizing Interactions |

| TS-R | 0.0 | R | Hydrogen bonding, minimized steric hindrance |

| TS-S | +3.5 | S | Steric clash between ligand's aryl group and substrate |

Note: The data in this table is illustrative and represents the type of results obtained from transition state analysis. The values are hypothetical for a reaction catalyzed by a complex of this compound.

The catalytic activity and selectivity of a metal complex are profoundly influenced by the conformation of the chiral ligand when coordinated to the metal center. mdpi.com Conformational analysis of these complexes, using molecular mechanics or quantum mechanics methods, helps in identifying the most stable conformers and understanding how the ligand's chirality is transmitted to the catalytic site.

When a chiral diamine like this compound coordinates to a metal ion, it typically forms a five-membered chelate ring. The conformation of this ring (often described as envelope or twist) and the orientation of the substituents on the diamine backbone are critical. The 3-chlorophenyl group will adopt a pseudo-equatorial or pseudo-axial position to minimize steric interactions, which in turn creates a specific chiral environment around the metal center.

Quantum mechanics and molecular mechanics (QM/MM) computational methods can be used to investigate the stereochemistry of these complexes. researchgate.net These studies can predict the preferred coordination geometry and the configuration of the coordinated nitrogen atoms. The analysis can elucidate the reasons for the observed selectivities in reactions catalyzed by these complexes. researchgate.net

Table 2: Calculated Conformational Data for a Metal Complex of a Chiral Diamine

| Conformer | Dihedral Angle (N-C-C-N) (degrees) | Relative Energy (kcal/mol) | Phenyl Group Orientation |

| 1 | 52.5 | 0.0 | Pseudo-equatorial |

| 2 | -53.1 | +2.1 | Pseudo-axial |

Note: This table presents hypothetical data for a metal complex of this compound to illustrate the results of a conformational analysis.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict the binding mode of a ligand to a receptor or an enzyme active site. These methods are invaluable in drug discovery and in understanding biological processes at a molecular level.

Molecular docking simulations can predict the preferred orientation of a ligand like this compound when it binds to a biological target, such as a G-protein coupled receptor or an ion channel. The process involves generating a multitude of possible conformations of the ligand and fitting them into the binding site of the receptor. A scoring function is then used to estimate the binding affinity for each pose.

These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, the amino groups can act as hydrogen bond donors, while the 3-chlorophenyl group can engage in hydrophobic and halogen bonding interactions within the receptor's binding pocket.

Similar to ligand-receptor docking, molecular docking can be used to study the interaction of this compound with the active site of an enzyme. This can provide insights into whether the compound might act as a substrate, an inhibitor, or a modulator of the enzyme's activity.

For example, docking studies could be performed to investigate the binding of this chiral diamine to the active site of a kinase or a protease. The results would highlight the specific amino acid residues that interact with the ligand and the nature of these interactions. This information is crucial for the rational design of more potent and selective enzyme inhibitors.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase

| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.2 | Glu121, Asp184 | Hydrogen Bond with NH2 groups |

| Phe182, Leu75 | Hydrophobic interaction with phenyl ring | ||

| 2 | -7.5 | Val80, Ile150 | Hydrophobic interaction |

Note: The data presented in this table is for illustrative purposes to demonstrate the typical output of a molecular docking study.

Future Directions in Research on 1r 1 3 Chlorophenyl Ethane 1,2 Diamine

Exploration of Novel Synthetic Pathways

The efficient and enantiomerically pure synthesis of chiral diamines is a cornerstone of modern organic chemistry. Future research into the synthesis of (1R)-1-(3-Chlorophenyl)ethane-1,2-diamine is anticipated to move beyond classical resolution methods towards more elegant and sustainable approaches.

Asymmetric Transfer Hydrogenation: A key area of development will likely involve the asymmetric transfer hydrogenation of α-amino ketoximes or other suitable precursors derived from 3-chloroacetophenone. This method offers an attractive alternative to high-pressure hydrogenation and can often be performed with more accessible reagents and milder conditions.

Biocatalytic Approaches: The use of enzymes, such as transaminases, represents a green and highly selective route to chiral amines. Research focused on identifying or engineering enzymes that can effectively act on a prochiral precursor to this compound could provide a highly efficient and environmentally benign synthetic pathway.

Development of Novel Chiral Auxiliaries: The synthesis of this diamine could also be advanced through the development of new chiral auxiliaries that can direct the stereoselective amination of a suitable substrate, followed by facile removal of the auxiliary.

Table 1: Prospective Novel Synthetic Methodologies

| Synthetic Approach | Potential Advantages | Key Research Objectives |

| Asymmetric Transfer Hydrogenation | Milder reaction conditions, operational simplicity. | Design of highly active and selective ruthenium or rhodium catalysts. |

| Biocatalysis | High enantioselectivity, green chemistry principles. | Screening and engineering of enzymes for substrate specificity. |

| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, predictable stereochemical outcome. | Development of easily cleavable and recyclable auxiliaries. |

Expansion of Catalytic Applications to New Reaction Classes

While chiral diamines are renowned for their application in reactions such as asymmetric hydrogenation and carbon-carbon bond formation, the unique electronic nature of this compound could render it a valuable ligand in less conventional catalytic systems.

Enantioselective C-H Functionalization: A significant area of future research will be the application of this diamine as a ligand in transition-metal-catalyzed enantioselective C-H functionalization reactions. The ability to directly convert C-H bonds into more complex functionalities in a stereocontrolled manner is a major goal in synthesis.

Photoredox and Electrocatalysis: The development of chiral catalysts for photoredox and electrochemical reactions is a rapidly emerging field. The electronic properties of the 3-chlorophenyl group could be advantageous in modulating the redox potential of a metal center, making complexes of this diamine promising candidates for new enantioselective transformations initiated by light or electricity.

Organocatalysis: Beyond its role as a ligand for metals, derivatives of this compound could be explored as organocatalysts, for instance, in Michael additions or aldol (B89426) reactions, where the diamine scaffold can act as a bifunctional catalyst.

Advanced Functional Material Development

The incorporation of chiral molecules into materials can impart them with unique properties and functionalities. This compound serves as an excellent candidate for a chiral building block in the creation of a variety of advanced materials.

Chiral Metal-Organic Frameworks (MOFs): This diamine can be utilized as a chiral linker to construct porous, three-dimensional frameworks. Such chiral MOFs could find applications in enantioselective separations (e.g., chromatographic stationary phases), asymmetric catalysis, and chiral sensing.

Supramolecular Chemistry: The ability of the diamine to form hydrogen bonds and coordinate with metal ions makes it a suitable component for the construction of chiral supramolecular assemblies, such as helicates, cages, and gels. These structures could have applications in molecular recognition and controlled-release systems.

Chiral Polymers: Polymerization of monomers containing the this compound moiety could lead to the formation of chiral polymers. These materials could be investigated for their chiroptical properties and potential use in areas such as chiral chromatography and as components in dissymmetric liquid crystal displays.

Table 2: Potential Applications in Advanced Functional Materials

| Material Class | Potential Application | Research Focus |

| Chiral MOFs | Enantioselective separations, heterogeneous catalysis. | Synthesis of robust and porous frameworks with high surface area. |

| Supramolecular Assemblies | Molecular recognition, drug delivery. | Control over self-assembly processes to form well-defined structures. |

| Chiral Polymers | Chiral stationary phases, chiroptical devices. | Development of controlled polymerization techniques to achieve high molecular weight polymers. |

Interdisciplinary Research with Biological Systems

The interface between chemistry and biology offers fertile ground for new discoveries. The defined stereochemistry and functional groups of this compound make it an interesting candidate for interdisciplinary studies.

Biomimetic Catalysis: This diamine could be used to create synthetic analogs of metalloenzymes. By coordinating to a metal center, it can help to create a chiral microenvironment that mimics an enzyme's active site, enabling selective catalysis in aqueous media.

Probes for Biological Interactions: By attaching a fluorescent tag or other reporter group, derivatives of this compound could be developed as chiral probes to study interactions with biomolecules such as proteins and nucleic acids.

Scaffold for Medicinal Chemistry: The 1-aryl-1,2-ethanediamine motif is present in various biologically active compounds. This specific diamine could serve as a valuable starting material or scaffold for the synthesis of new chemical entities to be evaluated for their therapeutic potential.

Q & A

Q. Which advanced analytical methods quantify trace impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.